

"alpha,3,5-Tribromo-2-hydroxytoluene" molecular structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *alpha,3,5-Tribromo-2-hydroxytoluene*

CAS No.: 4186-54-3

Cat. No.: B1268539

[Get Quote](#)

Technical Whitepaper: -Tribromo-2-hydroxytoluene

Synonyms: 3,5-Dibromo-2-hydroxybenzyl bromide; 2-(Bromomethyl)-4,6-dibromophenol CAS Registry Number: 4186-54-3 Molecular Formula:

Molecular Weight: 344.83 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of

-Tribromo-2-hydroxytoluene, a highly reactive halogenated phenol derivative. Characterized by a dual-functional scaffold containing an electrophilic benzylic bromide and a nucleophilic phenolic hydroxyl, this compound serves as a critical intermediate in the synthesis of retroviral protease inhibitors, pyrimidine analogs (such as methioprim), and fused heterocyclic systems like benzofurans.

This document outlines the structural properties, validated synthesis protocols via Wohl-Ziegler bromination, and handling procedures required to mitigate its lachrymatory and corrosive hazards.

Structural Analysis & Physicochemical Properties[2]

[3]

Molecular Architecture

The molecule consists of a toluene skeleton modified by three bromine atoms and one hydroxyl group. The nomenclature "

" indicates:

- -position: Bromination of the methyl group (), rendering it a benzyl bromide.
- Positions 3, 5: Bromination of the aromatic ring relative to the methyl group (assuming toluene numbering where Methyl=1, OH=2).
 - Note on IUPAC Naming: Systematic naming prioritizes the phenol; thus, it is often cited as 2-(Bromomethyl)-4,6-dibromophenol.

Key Physicochemical Data[2][3]

Property	Value	Notes
Appearance	Off-white to pale yellow crystalline solid	Darkens upon light exposure (photolabile).
Melting Point	95–98 °C (Decomposes)	Sharp melting point indicates high purity; broad range suggests hydrolysis.
Solubility	Soluble in , EtOAc, Acetone	Rapidly hydrolyzes in aqueous/alcoholic bases.
Reactivity	High (Alkylating Agent)	Forms o-quinone methide intermediates under basic conditions.
pKa (Phenol)	~6.5–7.0	Acidity enhanced by electron-withdrawing bromine atoms.

Synthesis & Production Protocols

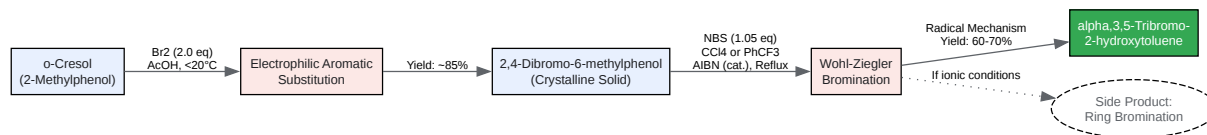
The synthesis of

-Tribromo-2-hydroxytoluene presents a regioselectivity challenge. Direct bromination of o-cresol must be sequenced carefully to ensure ring bromination occurs before side-chain bromination.

Retrosynthetic Logic

- Precursor: o-Cresol (2-methylphenol).
- Intermediate: 2,4-Dibromo-6-methylphenol (Ring bromination).[2]
- Final Product: Radical bromination of the methyl group.

Validated Synthesis Workflow (Graphviz)



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis pathway from o-cresol to the target benzyl bromide.

Detailed Experimental Protocol

Step 1: Preparation of 2,4-Dibromo-6-methylphenol

- Reagents: o-Cresol (10.8 g, 0.1 mol), Bromine (, 32.0 g, 0.2 mol), Acetic Acid (50 mL).
- Procedure:
 - Dissolve o-cresol in glacial acetic acid. Cool to 10°C .
 - Add dropwise over 1 hour, maintaining temperature $<20^{\circ}\text{C}$ to prevent oxidation.
 - Stir for 2 hours. Pour into ice water. Filter the white precipitate.
 - Recrystallize from ethanol.

Step 2: Radical Bromination (The Critical Step)

- Reagents: 2,4-Dibromo-6-methylphenol (26.6 g, 0.1 mol), N-Bromosuccinimide (NBS, 17.8 g, 0.1 mol), AIBN (Azobisisobutyronitrile, 100 mg), (or Benzotrifluoride as a greener alternative).
- Procedure:

- Dissolve the phenol intermediate in dry solvent (150 mL).
- Add NBS and AIBN.
- Critical Control: Heat to reflux (76°C for) under anhydrous conditions. Irradiation with a tungsten lamp can accelerate initiation.
- Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when succinimide floats to the surface.
- Workup: Filter hot to remove succinimide. Cool filtrate to precipitate the product or evaporate solvent and recrystallize from Ligroin/Benzene.

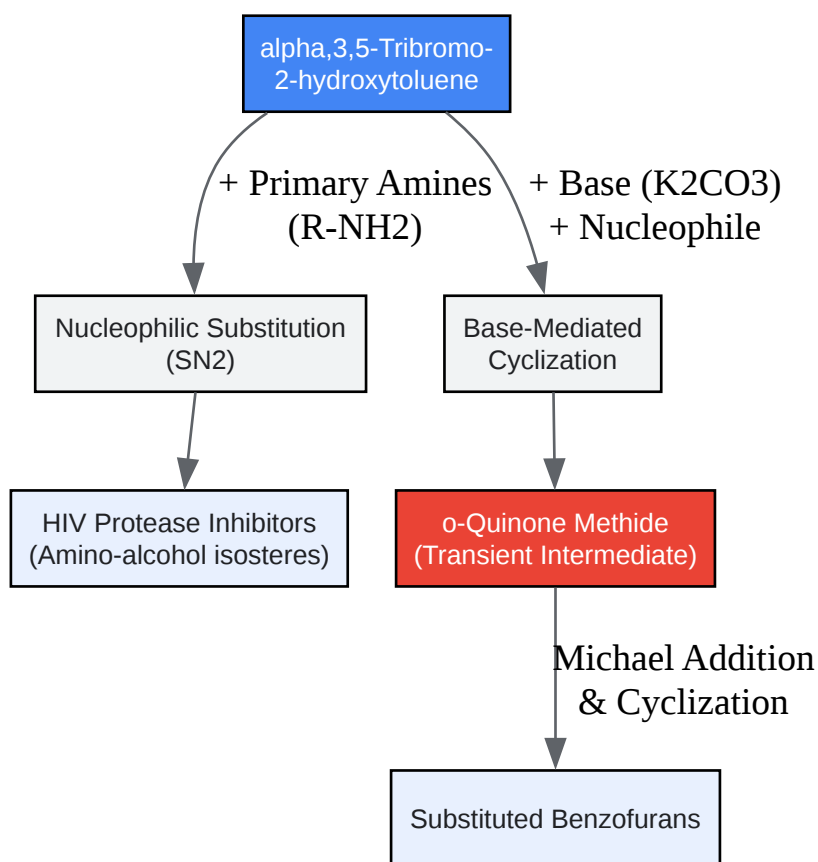
Reactivity & Applications

Mechanistic Versatility

This molecule acts as a "biselectrophile" after deprotonation.

- Direct Alkylation: The group reacts with amines, thiols, and carbanions via .
- Quinone Methide Formation: Treatment with mild base generates an o-quinone methide, a highly reactive intermediate that undergoes 1,4-conjugate addition.

Application Workflows (Graphviz)



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity pathways leading to pharmaceutical scaffolds.

Specific Use Cases

- HIV Protease Inhibitors: Used to introduce the 3,5-dibromo-2-hydroxybenzyl moiety into amino-epoxide cores, enhancing lipophilicity and binding affinity in the enzyme active site [1].
- Methioprim Analogs: Acts as the alkylating agent for pyrimidines to synthesize lipophilic antifolates [2].
- Antioxidant Development: Structural analog to BHT (Butylated Hydroxytoluene), used to synthesize novel phenolic antioxidants with higher radical scavenging activity [3].

Safety & Handling (HSE)

Warning: This compound is a potent lachrymator and skin irritant.

- Engineering Controls: All operations must be performed in a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Storage: Store at 2–8°C under Argon. Moisture sensitive.
- Decontamination: Spills should be treated with 5% aqueous sodium bisulfite to quench active bromine, followed by neutralization with sodium bicarbonate.

References

- Google Patents. Method for making intermediates useful in the synthesis of retroviral protease inhibitors. (Patent No. US5481011A). [Link](#)
- Roth, B., et al. (1959). The Synthesis of "Methioprim" Analogs of Thiamine.[3] The Journal of Organic Chemistry, 24(1), 18-22. [Link](#)
- Koganti, B., et al. (2012). Synthesis of butylated hydroxytoluene (BHT) ligands as potential phenolic antioxidants.[4] Molecules, 17(7), 7648-7665. [Link](#)
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[5][6][7] Chemical Reviews, 43(2), 271–317. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. ALPHA,3,5-TRIBROMO-2-HYDROXYTOLUENE\(4186-54-3\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. Page loading... \[wap.guidechem.com\]](#)
- [3. lib3.dss.go.th \[lib3.dss.go.th\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. academic.oup.com \[academic.oup.com\]](#)

- [6. ias.ac.in \[ias.ac.in\]](https://ias.ac.in)
- [7. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
- To cite this document: BenchChem. ["alpha,3,5-Tribromo-2-hydroxytoluene" molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268539/docs#alpha-3-5-tribromo-2-hydroxytoluene-molecular-structure\]](https://www.benchchem.com/product/b1268539/docs#alpha-3-5-tribromo-2-hydroxytoluene-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)